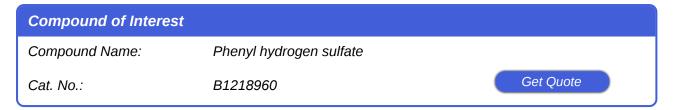


Phenyl Hydrogen Sulfate: A Technical Guide for Researchers

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CAS Number: 937-34-8

This technical guide provides an in-depth overview of **phenyl hydrogen sulfate**, a molecule of increasing interest in biomedical research. The document covers its chemical and physical properties, synthesis, and significant biological roles, with a focus on its impact on diabetic kidney disease. Detailed experimental protocols from key studies are provided to facilitate further research.

Chemical and Physical Properties

Phenyl hydrogen sulfate, also known as phenyl sulfate, is an aryl sulfate and a key human xenobiotic metabolite.[1] It is an organic compound that is solid at room temperature.[1][2]

Table 1: Physicochemical Properties of Phenyl Hydrogen Sulfate



| Property | Value | Source |
|----------------------|--|-----------|
| CAS Number | 937-34-8 | [2][3] |
| Molecular Formula | C ₆ H ₆ O ₄ S | [3][4] |
| Molecular Weight | 174.18 g/mol | [3][4] |
| IUPAC Name | Phenyl hydrogen sulfate | [3] |
| Synonyms | Phenyl sulfate, Phenylsulfate, Phenol sulfate, Sulfuric acid, monophenyl ester | [3][5] |
| Physical Description | Solid | [1][2] |
| Solubility | Water: ≥37.75 mg/mLDMSO: ≥17.4 mg/mLEthanol: Insoluble | [2] |
| Predicted pKa | Approximately -2.2 | Smolecule |

Note: Experimental data for melting and boiling points are not readily available in the cited literature.

Synthesis and Chemical Reactions

The most prevalent method for synthesizing **phenyl hydrogen sulfate** is the sulfation of phenol.[3] This reaction typically involves treating phenol with a sulfonating agent like sulfuric acid or chlorosulfonic acid under controlled conditions. Historically, the first documented synthesis of this compound was reported in 1941.

Phenyl hydrogen sulfate can undergo hydrolysis to regenerate phenol and sulfuric acid.[3] As an aryl sulfate, the sulfate group can also be displaced in nucleophilic substitution reactions.[3]

Biological Significance and Signaling Pathways

Phenyl hydrogen sulfate is a prominent metabolite derived from the gut microbiota's catabolism of dietary tyrosine.[6] Intestinal bacteria metabolize tyrosine to phenol, which is then absorbed and sulfated in the liver to form **phenyl hydrogen sulfate**.[6] While it plays a role in



the detoxification of phenolic compounds through sulfotransferase-mediated reactions, its accumulation is implicated in pathology, particularly in chronic and diabetic kidney disease.[2]

Role in Diabetic Kidney Disease (DKD)

Elevated levels of **phenyl hydrogen sulfate** are strongly correlated with the progression of albuminuria in patients with diabetic kidney disease.[7][8] The compound directly contributes to kidney damage by inducing podocyte injury.[7][8] The proposed mechanism involves the induction of oxidative stress. Phenyl sulfate has been shown to increase the production of mitochondrial reactive oxygen species (ROS) and decrease levels of the antioxidant glutathione, rendering renal cells more susceptible to oxidative damage.[2] This oxidative stress contributes to podocyte foot process effacement and thickening of the glomerular basement membrane, leading to albuminuria.[9]



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Biosynthesis of Phenyl Sulfate and its Role in Diabetic Kidney Disease.

Detoxification Pathway

Phenyl hydrogen sulfate is an intermediate in the Phase II detoxification pathway for phenolic compounds. Xenobiotic or endogenous phenols are conjugated with a sulfo group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a reaction catalyzed by sulfotransferase (SULT) enzymes primarily in the liver. This sulfation increases the water solubility of the phenolic compounds, facilitating their excretion.





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Sulfotransferase-mediated Detoxification of Phenolic Compounds.

Experimental Protocols

The following protocols are summarized from key publications investigating the effects of **phenyl hydrogen sulfate**.

In Vivo Model of Phenyl Sulfate-Induced Albuminuria

This protocol is based on the methodology described by Kikuchi et al. in Nature Communications (2019) to assess the effect of phenyl sulfate on diabetic mice.[8][10]

- Animal Model: KKAy mice, a model for type 2 diabetes, are fed a high-fat diet.
- Treatment: Phenyl sulfate is administered orally at a dose of 50 mg/kg daily for a period of 6 weeks.[2]
- Sample Collection: 24-hour urine samples are collected periodically to measure albumin and creatinine levels. At the end of the treatment period, blood is collected for plasma analysis, and kidneys are harvested for histological examination.
- Albuminuria Assessment: Urinary albumin and creatinine concentrations are measured using ELISA and enzymatic assays, respectively. The albumin-to-creatinine ratio (ACR) is calculated to assess the degree of albuminuria.
- Histological Analysis: Kidneys are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to evaluate glomerular morphology. For ultrastructural analysis, kidney sections are



examined using electron microscopy to assess podocyte foot process effacement and glomerular basement membrane (GBM) thickness.[9]

 Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory and fibrotic markers such as Tnfa, Ccl2, Emr1, and Fn1.[9]

In Vitro Model of Phenyl Sulfate-Induced Oxidative Stress

This protocol is adapted from the study by Edamatsu et al. in PLOS One (2018), which investigated the impact of uremic toxins on renal tubular cells.[1][11]

- Cell Culture: Porcine renal tubular cells (LLC-PK1) or a similar renal cell line are cultured in an appropriate medium (e.g., Medium 199) supplemented with fetal bovine serum until confluent.
- Treatment: Cells are treated with varying concentrations of phenyl sulfate (e.g., 0, 0.2, 0.5, 2, 5, 10 mmol/L) for 24 hours.[2]
- Glutathione Measurement: After treatment, cells are lysed, and the total glutathione (GSH) level is measured using a commercial glutathione assay kit. The assay typically involves a kinetic reaction where catalytic amounts of GSH cause a continuous reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), and the rate of TNB formation is measured spectrophotometrically at 412 nm.[12][13]
- Oxidative Stress Challenge: To determine vulnerability to oxidative stress, phenyl sulfatepretreated cells are exposed to hydrogen peroxide (H₂O₂) at concentrations like 10 or 20 μmol/L for 5 hours.[12]
- Cell Viability Assessment: Following the H₂O₂ challenge, cell viability is quantified using a standard assay such as the Cell Counting Kit-8 (CCK-8), which measures the conversion of a tetrazolium salt into a formazan product by cellular dehydrogenases. Absorbance is read at 450 nm.[12] A decrease in viability in phenyl sulfate-treated cells compared to controls indicates increased susceptibility to oxidative stress.[1][11]



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